REACTION_CXSMILES
|
N1[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:5]=2[C:4]([OH:11])=NC=1.N1[C:21]2[C:16](=[CH:17][CH:18]=NC=2O)C=CC=1.N1C2=C(O)N=NC=C2[CH:26]=[CH:25][CH:24]=1.N1C2C(=CN=CC=2O)C=CC=1.C1C2C3C(=NC=CC=3)C=C(O)C=2N=CC=1.N1C=CN=C2C(O)=NC=CC=12.NN1C=CC=C(N)C1N.OC1C(O)OCCO1>>[OH:11][C:4]1[C:5]2[C:6](=[CH:7][C:8]3[C:9]([N:10]=2)=[CH:18][CH:17]=[CH:16][CH:21]=3)[CH:26]=[CH:25][CH:24]=1
|
Name
|
1,2,3-triaminopyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(C(=CC=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1OCCOC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1C=CC=N2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=NC(=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C1=C(N=NC2)O
|
Name
|
C1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CN=CC(=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=2C(=CC3=NC=CC=C3C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NC=C1)C(=NC=C2)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the synthesis of a similar compound
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Type
|
CUSTOM
|
Details
|
Other members in this series have been prepared
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=CC3=CC=CC=C3N=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |